2,3,4,5-Tetrachloronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.31 mg/L at 20 °C

Synonyms

Canonical SMILES

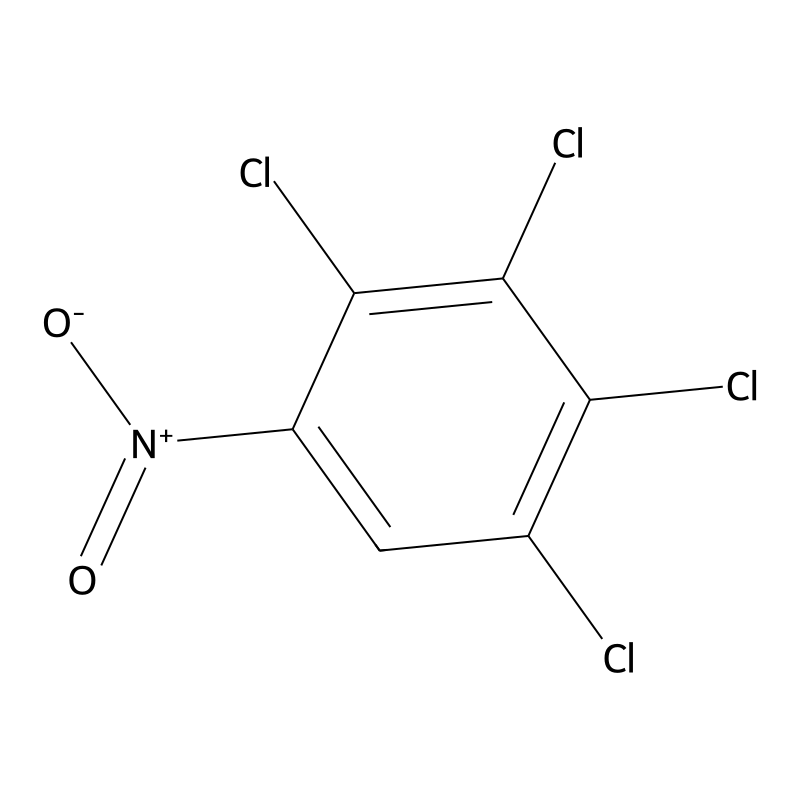

2,3,4,5-Tetrachloronitrobenzene is an aromatic compound characterized by the presence of four chlorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C6HCl4N O2, and it has a molecular weight of 260.88 g/mol. This compound appears as pale yellow crystals and is known for its reactivity and potential toxicity. It behaves as a weak oxidizer and can react with strong reducing agents such as hydrides, sulfides, and nitrides .

Synthesis and Characterization

Metabolism Studies

Research has investigated how 2,3,4,5-TCNB is metabolized in living organisms. Studies with rabbits have shown that 2,3,4,5-TCNB is broken down in the gut to 2,3,4,5-tetrachloroaniline []. This suggests a potential pathway for its metabolism in other organisms as well.

Environmental Studies

2,3,4,5-TCNB is one of many halogenated nitrobenzene compounds studied for their environmental behavior. Research explores their persistence in the environment, potential for biodegradation, and their impact on various organisms [].

- Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in hydrochloric acid. The primary product of this reaction is 2,3,4,5-tetrachloroaniline.

- Substitution: The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions. Common reagents for this process include sodium methoxide or potassium hydroxide under reflux conditions .

Common Reagents and Conditions- Reduction: Iron powder and hydrochloric acid at elevated temperatures.

- Substitution: Sodium methoxide or potassium hydroxide under reflux conditions.

Major Products- Reduction leads to 2,3,4,5-tetrachloroaniline.

- Substitution reactions yield various derivatives depending on the substituent introduced.

- Reduction leads to 2,3,4,5-tetrachloroaniline.

- Substitution reactions yield various derivatives depending on the substituent introduced.

The biological activity of 2,3,4,5-tetrachloronitrobenzene is significant due to its toxicity. Exposure can result in severe injury or death. In animal models, the acute oral lethal dose (LD50) in rats is approximately 7,500 mg/kg. The compound has been implicated in causing cellular damage through various mechanisms, including oxidative stress .

The synthesis of 2,3,4,5-tetrachloronitrobenzene typically involves chlorination of 2,4,5-trichloronitrobenzene using chlorosulfonic acid as a solvent and chlorine gas as the chlorinating agent. The reaction is performed at approximately 60°C for about ten hours. After the reaction, purification occurs through recrystallization from petroleum ether or ethanol .

Industrial Production Methods

In industrial settings, the synthesis follows a similar route but is scaled up using large reactors to ensure high yield and purity. The compound serves as an intermediate in the manufacture of pesticides and other industrial chemicals .

Several compounds share structural similarities with 2,3,4,5-tetrachloronitrobenzene:

- 2,4,5-Trichloronitrobenzene

- 1,2,4,5-Tetrachloro-3-nitrobenzene

- 2,3-Dichloronitrobenzene

- 1,4-Dichloro-2-nitrobenzene

Comparison- Reactivity: 2,3,4,5-Tetrachloronitrobenzene has a higher reactivity due to the presence of four chlorine atoms compared to 2,4,5-trichloronitrobenzene.

- Structural Arrangement: The arrangement of chlorine atoms in 1,2,4,5-tetrachloro-3-nitrobenzene results in different chemical behaviors compared to 2,3,4,5-tetrachloronitrobenzene.

This compound's unique combination of four chlorine atoms and one nitro group distinguishes it from other similar compounds in terms of stability and reactivity .

Physical Description

XLogP3

Boiling Point

LogP

log Kow = 3.93

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Dechlorination catalysts for polychloronitrobenzenes and polychloroanilines contained copper and a Group VIII metal on Al2O3. Thus, Al2O3 with a sq surface area of 300 sq m/g was treated with 6% Cu as CuC12 and 0.5% Ir as H2IrCl2. The resulting catalyst was used to dechlorinate 2,3,4,5-tetrachloronitrobenzene at 310 degree to give 2,3,4,5-Cl4C6HNH2 4.7 mol %. ...

Derivatives: mesidene, trimesic acid, 2,4,6-tris(3,5-di-t-butyl-4-hydroxybenzyl)mesitylene

Analytic Laboratory Methods

... A method was developed for the detn of volatile organochlorine cmpd. These chlorine cmpd were directly transferred by a stream of nitrogen from the water sample into the combustion oven, and then collected and measured in the titration cell of the microcoulometer.

Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detection; Analyte: 2,3,4,5-Tetrachloronitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-OSW 8091; Procedure: gas chromatography with nitrogen-phosphorus detection; Analyte: 2,3,4,5-Tetrachloronitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.